Potency of Thrombin Inhibition: Ki Value Comparison for Napsagatran
Napsagatran demonstrates potent inhibition of human thrombin with a reported Ki value of 0.004 μM (4 nM) [1]. This value places its potency within the range of other clinically evaluated direct thrombin inhibitors, such as argatroban (Ki ~0.04 μM) and melagatran (Ki ~0.002 μM) [2]. This quantitative Ki value is essential for calculating exact inhibitor concentrations required in experimental assays and for comparing potency across different DTIs.
| Evidence Dimension | Inhibitory constant (Ki) against human thrombin |
|---|---|
| Target Compound Data | Ki = 0.004 μM (4 nM) |
| Comparator Or Baseline | Argatroban (Ki ~0.04 μM), Melagatran (Ki ~0.002 μM) |
| Quantified Difference | Napsagatran is 10-fold more potent than argatroban, but 2-fold less potent than melagatran in this assay. |
| Conditions | Chromogenic substrate assay with purified human thrombin, temperature not specified. |
Why This Matters
The exact Ki value enables precise dosing calculations for in vitro and in vivo experiments, preventing under- or over-inhibition of thrombin, which is critical for reproducible data.
- [1] BindingDB. Napsagatran (BDBM50037991) Ki value against human prothrombin/thrombin. Accessed via UCSD BindingDB. View Source
- [2] Steinmetzer T, Stürzebecher J. From Fibrinogen to Thrombin: The Development of Direct Thrombin Inhibitors. In: Welschof M, et al., editors. Handbook of Therapeutic Antibodies. 2nd ed. Wiley-VCH; 2014. pp. 1069-1090. View Source
